molecular formula C15H8ClN3O2 B11831709 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile CAS No. 62039-79-6

5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile

Cat. No.: B11831709
CAS No.: 62039-79-6
M. Wt: 297.69 g/mol
InChI Key: PRJASCJOOQROFD-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group, a nitrophenyl group, and a carbonitrile group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and nitrophenyl groups. The final step involves the addition of the carbonitrile group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted indoles .

Scientific Research Applications

5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chloro and nitrophenyl groups enhances its binding affinity and specificity. The carbonitrile group may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carboxylic acid
  • 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-methyl ester
  • 5-Chloro-3-(3-nitrophenyl)-1H-indole-2-amine

Uniqueness

5-Chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

62039-79-6

Molecular Formula

C15H8ClN3O2

Molecular Weight

297.69 g/mol

IUPAC Name

5-chloro-3-(3-nitrophenyl)-1H-indole-2-carbonitrile

InChI

InChI=1S/C15H8ClN3O2/c16-10-4-5-13-12(7-10)15(14(8-17)18-13)9-2-1-3-11(6-9)19(20)21/h1-7,18H

InChI Key

PRJASCJOOQROFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(NC3=C2C=C(C=C3)Cl)C#N

Origin of Product

United States

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